![molecular formula C19H19N5O2S B2756599 N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-84-6](/img/structure/B2756599.png)

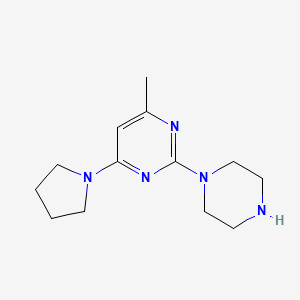

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

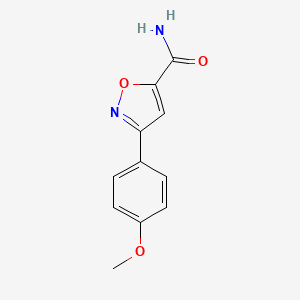

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.

BenchChem offers high-quality N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nucleophilic Reactions and Synthesis

Nucleophilic reactions involving compounds related to N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide have been extensively studied. For example, Hamby and Bauer (1987) investigated the reactions of 3-benzenesulfonyloxyalloxazine and its 1-methyl analog with various nucleophiles, leading to the synthesis of a range of products including 4-carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones and their derivatives. These findings contribute to the understanding of how different nucleophiles can influence the outcome of reactions involving triazoloquinoxalin derivatives, offering insights into the synthesis of new compounds with potential applications in medicinal chemistry and materials science (Hamby & Bauer, 1987).

Antibacterial and Antifungal Activity

Another area of interest is the development of compounds with antibacterial and antifungal properties. Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showing antimicrobial activity against various organisms. This research suggests that derivatives of N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide could be explored for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents (Hassan, 2013).

Antioxidant, Antibacterial, and DNA-Cleavage Activities

Reddy et al. (2016) synthesized bis-1,2,3-triazole derivatives and evaluated their biological activity, revealing good to excellent antioxidant activity and moderate to excellent antibacterial activity. Notably, one compound exhibited significant DNA-cleavage activity. These findings highlight the potential of N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide derivatives in developing new therapeutic agents with antioxidant, antibacterial, and DNA-cleavage activities (Reddy et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their ability to inhibit human carbonic anhydrase isozymes. Their research provides valuable information on the potential of such compounds in the development of inhibitors for carbonic anhydrases, which play crucial roles in various physiological processes. The study opens avenues for the exploration of N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide derivatives as carbonic anhydrase inhibitors (Alafeefy et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is DNA . This compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, such as replication and transcription, leading to cell death .

Biochemical Pathways

It is known that the compound’s intercalation of dna can disrupt several key cellular processes, including dna replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s interaction with DNA suggests it may have good cellular permeability, which is important for its anticancer activity .

Result of Action

The result of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide’s action is the disruption of normal cellular processes, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to have potent anticancer activity against several cancer cell lines .

Action Environment

The action of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules can influence the compound’s interaction with its target

Propriétés

IUPAC Name |

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13(2)17-21-22-19-18(20-15-11-7-8-12-16(15)24(17)19)23(3)27(25,26)14-9-5-4-6-10-14/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGFXLUNZPRUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2756535.png)

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)